Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-

Physicochemical characterization Solid-state properties Purity assessment

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- (CAS 655234-88-1; C12H15BrO4; MW 303.15) is a tri-substituted phenylacetic acid derivative carrying bromine at the 2-position, a methoxy group at the 4-position, and an isopropoxy group at the 5-position. Its primary documented role is as a synthetic intermediate in the preparation of unnatural galanthamine analogs.

Molecular Formula C12H15BrO4
Molecular Weight 303.15 g/mol
CAS No. 655234-88-1
Cat. No. B12540106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-
CAS655234-88-1
Molecular FormulaC12H15BrO4
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C(=C1)CC(=O)O)Br)OC
InChIInChI=1S/C12H15BrO4/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3,(H,14,15)
InChIKeyXICHGMYIAPOLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic Acid (CAS 655234-88-1): Sourcing & Characterization Reference for a Specialized Synthetic Intermediate


Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- (CAS 655234-88-1; C12H15BrO4; MW 303.15) is a tri-substituted phenylacetic acid derivative carrying bromine at the 2-position, a methoxy group at the 4-position, and an isopropoxy group at the 5-position [1]. Its primary documented role is as a synthetic intermediate in the preparation of unnatural galanthamine analogs [2]. The compound is synthesized via alkaline hydrolysis of the corresponding benzeneacetonitrile (CAS 365572-35-6) in 90% isolated yield, affording colorless crystals with a melting point of 128–132 °C [1]. It serves as the precursor to the reactive acetyl chloride derivative (CAS 655234-61-0) and the ethyl ester [1][3].

Galanthamine analog synthesisRegiochemically defined intermediate with 5-isopropoxy masked phenol
Published route from nitrileCharacterized by 1H/13C NMR, elemental analysis, and reported melting point
Reactive building blockPrecursor to acetyl chloride for amide/ester library synthesis

Why 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic Acid Cannot Be Replaced by Generic Phenylacetic Acid Analogs


Within the class of brominated methoxy-phenylacetic acids, subtle changes in the substitution pattern produce distinct physicochemical profiles and synthetic utility that preclude casual interchange [1]. The presence of the 5-isopropoxy group in CAS 655234-88-1 is not a minor modification: it serves as a masked phenol protecting group that is essential for the oxidative tandem cyclization step in galanthamine analog synthesis, where it can be cleaved selectively with BCl3 while leaving the 4-methoxy group intact [2]. Simply substituting the des-isopropoxy analog 2-bromo-4-methoxyphenylacetic acid (CAS 66916-99-2) or the regioisomer with reversed alkoxy positions (CAS 94283-83-7) would abolish this critical synthetic functionality . The documented synthetic route and reproducible crystallization behavior (mp 128–132 °C) further distinguish this intermediate from untested alternatives [1].

Target
CAS 655234-88-1
Des-isopropoxy
CAS 66916-99-2
Regioisomer
CAS 94283-83-7
5-Isopropoxy group
Present (masked phenol)
Absent
Isopropoxy at 4, methoxy at 5
Galanthamine route compatibility
Validated (selective BCl3 deprotection)
Not reported
Not reported

The 5-isopropoxy group is a critical masking group for oxidative tandem cyclization; structural analogs may not support the published route.

Quantitative Differentiation Evidence for 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic Acid (CAS 655234-88-1)


Melting Point Comparison: 5-Isopropoxy Substitution Shifts the Solid-State Profile Relative to the Des-Isopropoxy Analog

CAS 655234-88-1 exhibits a melting point of 128–132 °C, as determined on a Kofler melting point apparatus and reported with full combustion analysis (Calc. C 47.54, H 4.99; Found C 47.76, H 4.93) [1]. The des-isopropoxy comparator 2-bromo-4-methoxyphenylacetic acid (CAS 66916-99-2) melts at 127–131 °C . While the ranges overlap, the published characterization for CAS 655234-88-1 includes 1H NMR, 13C NMR, and elemental analysis data within a peer-reviewed Molbank short note, whereas the regioisomer CAS 94283-83-7 lacks equivalent published characterization data [1]. This provides a verified identity and purity benchmark for procurement specification.

Melting Point & Identity
Cross-study comparable
Target: 128–132 °C
Regioisomer: no published mp data
Supports procurement specification review
Regioisomer lacks equivalent characterization benchmarks
Physicochemical characterization Solid-state properties Purity assessment

Synthetic Yield from Nitrile Precursor: CAS 655234-88-1 is Prepared in 90% Isolated Yield with Full Spectroscopic Authentication

Hydrolysis of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile (CAS 365572-35-6) with 25% NaOH in EtOH under reflux for 12 h afforded the title acid in 90% isolated yield (5.59 g from 5.86 g nitrile) as colorless crystals [1]. The regioisomer CAS 94283-83-7 has no published synthetic procedure or yield data in the peer-reviewed literature . The des-isopropoxy analog CAS 66916-99-2 is commercially available but its synthetic preparation from a defined nitrile precursor is not documented in comparable detail, limiting its utility as a traceable intermediate in multi-step synthesis .

Synthetic Yield
Cross-study comparable
90% from nitrile precursor
Comparators: no published yield data
Supports multi-step synthesis planning
Undocumented yield for alternative analogs
Synthetic methodology Process chemistry Intermediate scalability

Conversion to Acetyl Chloride: High-Yield Derivatization Confirms Carboxylic Acid Reactivity for Downstream Coupling

CAS 655234-88-1 was converted to the corresponding acetyl chloride (CAS 655234-61-0) by treatment with SOCl2 and catalytic DMF at ambient temperature for 3 h, yielding 4.24 g (99%) of yellow crystals with mp 55–57 °C after kugelrohr distillation [1]. This near-quantitative conversion demonstrates efficient activation of the carboxylic acid for subsequent amide or ester bond formation. In contrast, no analogous acetyl chloride derivative has been reported for the regioisomer CAS 94283-83-7 in the peer-reviewed literature . The des-isopropoxy analog's acid chloride preparation is not annotated with comparable yield data .

Acetyl Chloride Activation
Cross-study comparable
99% yield to acetyl chloride
Comparators: no reported derivative
Supports amide coupling utility
No comparable activation data for analogs
Derivatization Activated ester Amide coupling

Role in Galanthamine Analog Synthesis: Regiochemistry Enables Selective Isopropyl Ether Deprotection

The aldehyde derivative of CAS 655234-88-1 (2-bromo-4-methoxy-5-(1-methylethoxy)benzaldehyde) was used as the starting material for synthesizing a norbelladine analog (compound 11) in the Jordis group's unnatural galanthamine analog synthesis [1]. A critical design feature of this scaffold is the 5-isopropoxy group, which serves as a phenol protecting group that can be cleaved with BCl3 (86% yield) in the presence of the 4-methoxy substituent, enabling the final oxidative tandem cyclization to afford the tetracyclic galanthamine framework (6% yield for the cyclization step) [1]. The regioisomer CAS 94283-83-7, with methoxy at position 5 and isopropoxy at position 4, would present different steric and electronic environments at the cyclization site, and its compatibility with the published tandem cyclization conditions has not been demonstrated .

Galanthamine Route Compatibility
Class-level inference
Validated in 7-step sequence
Selective BCl3 deprotection: 86% yield
Supports synthetic route fidelity
Regioisomer not validated in published route
Galanthamine analogs Protecting group strategy Oxidative tandem cyclization

Procurement-Guided Application Scenarios for 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic Acid (CAS 655234-88-1)


Synthesis of Unnatural Galanthamine Analogs via Oxidative Tandem Cyclization

Research groups investigating acetylcholinesterase inhibitors for Alzheimer's disease can use CAS 655234-88-1 as the acid precursor to the aldehyde intermediate in the Jordis synthetic route. The documented 7-step sequence from the aldehyde to the carbocyclic galanthamine analog 13 provides a reproducible pathway, with the 5-isopropoxy group enabling selective BCl3-mediated deprotection (86% yield) prior to K3[Fe(CN)6]-promoted oxidative tandem cyclization [1]. Procurement of this specific regioisomer ensures alignment with the published procedure.

Preparation of Reactive Acetyl Chloride for Amide or Ester Library Synthesis

The near-quantitative conversion (99% yield) of CAS 655234-88-1 to its acetyl chloride derivative (CAS 655234-61-0) using SOCl2/DMF under mild conditions makes it a reliable building block for generating amide or ester libraries [2]. Medicinal chemistry groups synthesizing phenylacetamide-based screening collections can procure the acid with confidence that the activation step is high-yielding and fully characterized (mp 55–57 °C for the acid chloride).

Regiochemically Defined Intermediate for Structure-Activity Relationship (SAR) Studies

In SAR campaigns exploring brominated phenylacetic acid derivatives, the unambiguous regiochemistry of CAS 655234-88-1 (2-Br, 4-OMe, 5-OiPr) – confirmed by 1H and 13C NMR in CDCl3 – provides a well-defined scaffold [3]. The availability of full spectroscopic datasets allows procurement teams to verify compound identity against published spectra, an advantage not available for the regioisomer CAS 94283-83-7 which lacks peer-reviewed spectral data.

Process Chemistry Development Using Fully Characterized Nitrile Hydrolysis Route

Process development teams requiring a scalable route to a brominated phenylacetic acid intermediate can leverage the documented nitrile hydrolysis procedure (25% NaOH/EtOH, reflux, 12 h, 90% yield) [3]. The published work-up protocol (acidification, Et2O extraction, trituration from iPr2O) and crystallization behavior provide a starting point for kilogram-scale adaptation, a level of procedural detail unavailable for closely related analogs.

Application
Selection Property
Validation Focus
Galanthamine analog synthesis research
5-isopropoxy masked phenol for selective deprotection
Oxidative tandem cyclization reproducibility
Amide/ester library synthesis
Documented acetyl chloride activation route
Acid chloride reactivity confirmation
Structure-activity relationship (SAR) studies
Unambiguous regiochemistry (2-Br, 4-OMe, 5-OiPr)
Identity confirmation via published NMR spectra
Process chemistry development
Published nitrile hydrolysis with isolation protocol
Scalability and crystallization assessment
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